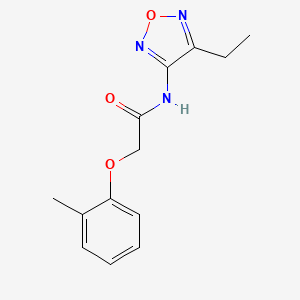
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-エチル-1,2,5-オキサジアゾール-3-イル)-2-(2-メチルフェノキシ)アセトアミドは、オキサジアゾール誘導体クラスに属する合成有機化合物です。
2. 製法
合成経路と反応条件: N-(4-エチル-1,2,5-オキサジアゾール-3-イル)-2-(2-メチルフェノキシ)アセトアミドの合成は、通常、以下の手順を伴います。
オキサジアゾール環の形成: オキサジアゾール環は、適切なヒドラジドとカルボン酸またはその誘導体を酸性または塩基性条件下で環化させることで合成することができます。
エチル基の導入: エチル基は、塩基の存在下でハロエタンを用いたアルキル化反応によって導入することができます。
フェノキシアセトアミド部分の結合: フェノキシアセトアミド基は、2-メチルフェノールとクロロアセトアミド誘導体を含む求核置換反応によって結合することができます。
工業生産方法: N-(4-エチル-1,2,5-オキサジアゾール-3-イル)-2-(2-メチルフェノキシ)アセトアミドの工業生産には、上記合成経路の最適化されたバージョンが用いられることがあり、収率と純度を最大化し、コストと環境への影響を最小限に抑えることに重点が置かれます。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則の使用が含まれることがよくあります。
反応の種類:
酸化: この化合物は、特にエチル基またはフェノキシ部分で酸化反応を起こすことができ、対応するアルコール、アルデヒド、またはカルボン酸が生成されます。
還元: 還元反応は、オキサジアゾール環またはアミド基を標的にすることができ、環の開裂またはアミン形成につながる可能性があります。
置換: N-(4-エチル-1,2,5-オキサジアゾール-3-イル)-2-(2-メチルフェノキシ)アセトアミドは、特にフェノキシ環またはオキサジアゾール環で求核置換反応または求電子置換反応に参加することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒水素化などの還元剤が頻繁に使用されます。
置換: ハロゲン、ハロアルカン、求核剤(例:アミン、チオール)などの試薬が一般的に使用されます。
主な生成物:
酸化生成物: アルコール、アルデヒド、カルボン酸。
還元生成物: アミン、環開裂誘導体。
置換生成物: 使用された試薬に応じて、様々な置換誘導体。
4. 科学研究の応用
化学: 潜在的な生物活性を持つより複雑な分子の合成のためのビルディングブロックとして。
生物学: 抗菌性、抗真菌性、抗ウイルス性について調査されています。
医学: がん、炎症、神経疾患などの様々な疾患の治療における治療薬としての可能性について研究されています。
産業: 除草剤や殺虫剤などの農薬の開発、ならびに新規ポリマーやコーティングの創出のための材料科学において使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be attached through nucleophilic substitution reactions involving 2-methylphenol and chloroacetamide derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the phenoxy moiety, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to ring-opening or amine formation.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Amines, ring-opened derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry: Used in the development of agrochemicals, such as herbicides and pesticides, as well as in materials science for the creation of novel polymers and coatings.
作用機序
N-(4-エチル-1,2,5-オキサジアゾール-3-イル)-2-(2-メチルフェノキシ)アセトアミドの作用機序は、その特定の用途に大きく依存します。
生物活性: この化合物は、特定の酵素または受容体と相互作用し、その機能を阻害したり、その活性を調節したりする可能性があります。たとえば、微生物酵素を阻害し、抗菌効果をもたらす可能性があります。
治療効果: 薬学的な用途では、この化合物は、癌細胞のシグナル伝達経路や自己免疫疾患の炎症経路など、病気の進行に関与する特定の分子経路を標的にする可能性があります。
6. 類似化合物の比較
N-(4-エチル-1,2,5-オキサジアゾール-3-イル)-2-(2-メチルフェノキシ)アセトアミドは、他のオキサジアゾール誘導体と比較することができます。
類似化合物: N-(4-メチル-1,2,5-オキサジアゾール-3-イル)-2-(2-メチルフェノキシ)アセトアミド、N-(4-エチル-1,2,5-オキサジアゾール-3-イル)-2-(2-クロロフェノキシ)アセトアミド。
独自性: エチル基の存在とフェノキシ環における特定の置換パターンは、N-(4-エチル-1,2,5-オキサジアゾール-3-イル)-2-(2-メチルフェノキシ)アセトアミドに独特の化学的および生物学的特性を与え、他の類似化合物と区別しています。
類似化合物との比較
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide can be compared with other oxadiazole derivatives:
Similar Compounds: N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-chlorophenoxy)acetamide.
Uniqueness: The presence of the ethyl group and the specific substitution pattern on the phenoxy ring confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
特性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C13H15N3O3/c1-3-10-13(16-19-15-10)14-12(17)8-18-11-7-5-4-6-9(11)2/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
InChIキー |
DMPKJJNFDZMHKL-UHFFFAOYSA-N |
正規SMILES |
CCC1=NON=C1NC(=O)COC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


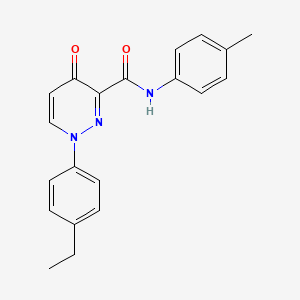
![2-(3,5-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11376993.png)
![2-(4-fluorophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11376998.png)
![2,3-Dihydro-N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole-5-carboxamide](/img/structure/B11377000.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B11377006.png)
![4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11377010.png)
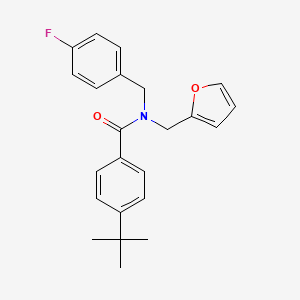
![N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11377021.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11377028.png)
![N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11377031.png)
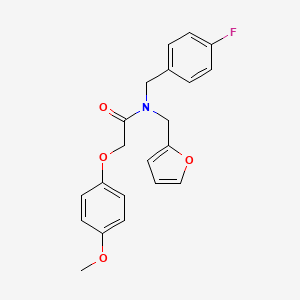
![(4-Tert-butylphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11377044.png)
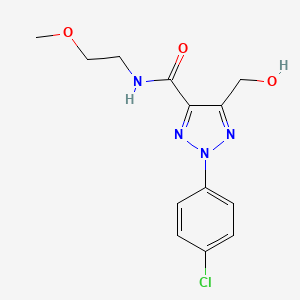
![1-{2-[1-(3-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11377078.png)
